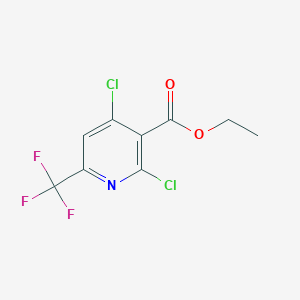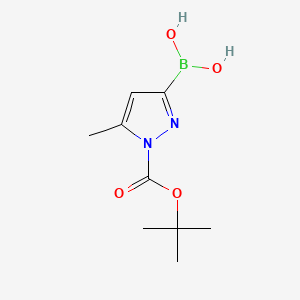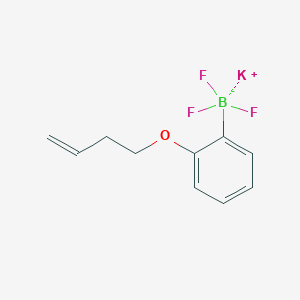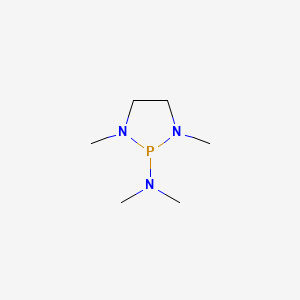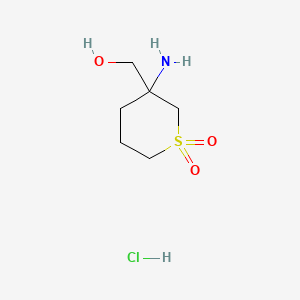![molecular formula C8H18N2 B15296993 methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)
methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
The synthesis of methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine can be achieved through several methods. One common approach involves the stereoselective synthesis of amine-substituted piperidines. Double reductive aminations are an effective route to piperidines. For instance, the highly selective ruthenium(II)-catalyzed double reductive amination/hydrosilylation of glutaric dialdehyde and aniline derivatives has been proposed . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring cost-effectiveness and efficiency.
化学反応の分析
Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation can lead to the formation of piperidinones, while cyclization can result in substituted piperidines .
科学的研究の応用
Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing various organic compounds. In biology and medicine, piperidine derivatives, including this compound, are utilized for their pharmacological properties. They have been found to exhibit anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant activities . In the industry, these compounds are used in the production of drugs and other biologically active molecules .
作用機序
The mechanism of action of methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often target proteins and enzymes involved in various biological processes. For example, they may inhibit or activate specific enzymes, leading to therapeutic effects such as reduced inflammation or antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
類似化合物との比較
Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine can be compared with other similar compounds, such as (2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine . While both compounds belong to the piperidine class, their unique structural features and substituents result in different pharmacological properties and applications. The presence of specific functional groups can influence the compound’s activity, making each derivative unique in its effects and uses.
Similar Compounds
- (2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine
- Piperine (N-acylpiperidine)
- Evodiamine
- Matrine
- Berberine
- Tetrandine
These compounds share the piperidine nucleus but differ in their substituents and pharmacological activities, highlighting the versatility and importance of piperidine derivatives in scientific research and drug development.
特性
分子式 |
C8H18N2 |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
N-methyl-1-[(2S)-1-methylpiperidin-2-yl]methanamine |
InChI |
InChI=1S/C8H18N2/c1-9-7-8-5-3-4-6-10(8)2/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
InChIキー |
WXCNRPZWUCFNHZ-QMMMGPOBSA-N |
異性体SMILES |
CNC[C@@H]1CCCCN1C |
正規SMILES |
CNCC1CCCCN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)
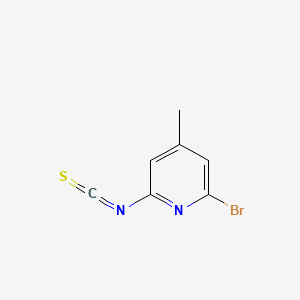

![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)
